molecular formula C19H23ClN2O2S B2678581 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1797092-75-1

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No. B2678581
CAS RN: 1797092-75-1
M. Wt: 378.92
InChI Key: LATOJLFPQWSCKO-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been implicated in the generation of structurally diverse libraries through alkylation and ring closure reactions. This includes the synthesis of compounds like dithiocarbamates, thioethers, and various NH-azoles through reactions involving S-alkylated dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles, respectively. Such synthetic approaches contribute significantly to the development of novel heterocyclic compounds with potential biological activities (Roman, 2013).

Antimicrobial and Anti-inflammatory Agents

The compound has also been explored for its role in the preparation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, showcasing the compound's versatility in contributing to the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Molecular Structure and Solubility Studies

Structural characterization and solubility thermodynamics of compounds related to "1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one" have been a focus, highlighting the compound's relevance in understanding physicochemical properties. This includes studies on crystal structure determination and solubility in various solvents, providing insights into the physicochemical characteristics essential for drug design and development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-13-15(14(2)24-21-13)7-8-19(23)22-10-9-18(25-12-11-22)16-5-3-4-6-17(16)20/h3-6,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATOJLFPQWSCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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